molecular formula C16H14O3 B3050069 2-(2,4-Dimethylbenzoyl)benzoic acid CAS No. 2346-63-6

2-(2,4-Dimethylbenzoyl)benzoic acid

Cat. No.: B3050069
CAS No.: 2346-63-6
M. Wt: 254.28 g/mol
InChI Key: WIJXLAAOWGSOMB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzoyl)benzoic acid is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59921. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2346-63-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-(2,4-dimethylbenzoyl)benzoic acid

InChI

InChI=1S/C16H14O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

WIJXLAAOWGSOMB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice/salt cold mixture of m-xylene (114 g, 1073 mmol) was treated with aluminium chloride (59.4 g, 446 mmol) (in three portions), followed by 2-benzofuran-1,3-dione (30 g, 203 mmol) (in three portions). The mixture was warmed to room temperature and stirred for 3 hours after which time the mixture turned to a thick white suspension. The mixture was heated to 55° C. for 2 hours, and cooled to room temperature. The thick mixture was slowly poured into ice cold 20% HCl and collected on filter paper. The filtered material was allowed to dry to give the desired product as a white solid (50 g, 97%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.98-8.07 (m, 1 H) 7.60-7.69 (m, 1 H) 7.51-7.59 (m, 1 H) 7.38-7.45 (m, 1 H) 7.01-7.13 (m, 2 H) 6.86-6.94 (m, 1 H) 2.61 (s, 3 H) 2.33 (s, 3 H); LC/MS (m/z) ES+=255 (M+1).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

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